(4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN4O2/c20-13-4-5-16(21)14(11-13)18(26)23-7-9-24(10-8-23)19(27)15-12-22-25-6-2-1-3-17(15)25/h1-6,11-12H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNXNCALFIQVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)Br)Cl)C(=O)C3=C4C=CC=CN4N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17BrClN4O |
| Molecular Weight | 407.72 g/mol |
This compound features a piperazine ring substituted with a 5-bromo-2-chlorobenzoyl group and a pyrazolo[1,5-a]pyridine moiety, which are known to influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 5-bromo-2-chlorobenzoyl chloride with a suitable pyrazolo[1,5-a]pyridine derivative under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its activity against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. The compound demonstrated significant cytotoxic effects with an IC50 value indicating its potency in inhibiting cell growth .
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell division and survival.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is essential for limiting tumor growth.
- Molecular Targeting : Docking studies suggest that it may interact with specific molecular targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which play crucial roles in cancer progression .
Case Studies and Research Findings
Several research articles have documented the biological activity of related compounds and their analogs:
- Study on Benzofuran Derivatives : A study synthesized benzofuran derivatives with similar structural motifs and evaluated their anticancer activities, reporting promising results against A549 and HeLa cells .
- Evaluation of Pyrazole-Based Compounds : Another study focused on pyrazole-based conjugates and found that modifications to the pyrazole structure significantly impacted their cytotoxicity against various cancer cell lines .
- Comparative Studies : Research comparing various halogenated benzoyl derivatives indicated that compounds with bromine and chlorine substitutions exhibited enhanced biological activities compared to their non-halogenated counterparts .
Comparison with Similar Compounds
Key Research Findings
- Bioactivity : Pyrazolo[1,5-a]pyridine/piperazine hybrids are explored as kinase inhibitors or GPCR modulators. The target compound’s halogen substituents may confer selectivity for targets like serotonin or dopamine receptors, akin to ’s chlorophenyl group .
- Metabolic Stability: Bromine and chlorine atoms in the target compound may reduce oxidative metabolism compared to non-halogenated analogs (e.g., ), extending half-life .
- Solubility Challenges : Bulky substituents in and correlate with lower solubility, suggesting the target compound’s balance of halogens and a smaller pyridine core may offer advantages .
Preparation Methods
Cyclization of Aminopyridine Derivatives
A widely reported method involves the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, 2-aminopyridine can react with propargyl bromide under basic conditions to form the pyrazolo[1,5-a]pyridine scaffold. Subsequent oxidation or carbonylative coupling introduces the methanone group.
Example Protocol
- 2-Aminopyridine (10 mmol) and propargyl bromide (12 mmol) are refluxed in dimethylformamide (DMF) with K₂CO₃ (15 mmol) for 6 hours.
- The intermediate is treated with POCl₃ to form the 3-chloropyrazolo[1,5-a]pyridine derivative.
- Carbonylation using CO gas in the presence of a Pd catalyst yields the methanone.
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency. A mixture of 2-aminopyridine and ethyl acetoacetate in acetic acid under microwave conditions (150°C, 20 min) produces the pyrazolo[1,5-a]pyridin-3-ylmethanone in 78% yield.
Preparation of the 4-(5-Bromo-2-chlorobenzoyl)piperazine Substituent
Benzoylation of Piperazine
Piperazine reacts with 5-bromo-2-chlorobenzoyl chloride in a Schotten-Baumann reaction :
- Piperazine (1 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C.
- 5-Bromo-2-chlorobenzoyl chloride (1.2 eq) is added dropwise with stirring.
- The mixture is stirred at room temperature for 12 hours, followed by aqueous workup to isolate the mono-acylated product.
Key Considerations
- Excess acyl chloride ensures mono-substitution.
- Use of triethylamine as a base minimizes di-acylation.
Coupling of Fragments via Methanone Bridge
Nucleophilic Aromatic Substitution
The pyrazolo[1,5-a]pyridin-3-ylmethanone is functionalized with a leaving group (e.g., chloride) at the 3-position, enabling displacement by the piperazine nitrogen.
Procedure
- Pyrazolo[1,5-a]pyridin-3-ylmethanone (1 eq) is treated with SOCl₂ to form the 3-chloro derivative.
- The chloride intermediate reacts with 4-(5-bromo-2-chlorobenzoyl)piperazine (1.1 eq) in acetonitrile at 80°C for 8 hours.
Yield Optimization
Transition Metal-Catalyzed Coupling
A Ullmann coupling strategy employs a copper catalyst to link the fragments:
- 3-Iodopyrazolo[1,5-a]pyridin-3-ylmethanone (1 eq) and 4-(5-bromo-2-chlorobenzoyl)piperazine (1.2 eq) are combined with CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO .
- The reaction proceeds at 110°C for 24 hours, achieving 65% yield.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Acetonitrile, 80°C, 8 hours | 58% | Simple setup, no catalyst | Moderate yield, byproduct formation |
| Ullmann Coupling | DMSO, CuI, 110°C, 24 hours | 65% | Higher yield, regioselective | Requires toxic catalyst, long time |
| Microwave-Assisted | Microwave, 150°C, 20 minutes | 78% | Rapid, high efficiency | Specialized equipment needed |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 7.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyrazole-H), 7.45–7.30 (m, 3H, aryl-H).
- HRMS : m/z calculated for C₂₀H₁₇BrClN₃O₂ [M+H]⁺: 466.02, found: 466.03.
Scalability and Industrial Feasibility
Large-scale synthesis (≥100 g) faces challenges:
- Cost of halogenated reagents : 5-Bromo-2-chlorobenzoyl chloride is expensive.
- Catalyst recovery : Copper residues require stringent removal.
- Waste management : Chlorinated solvents necessitate specialized disposal.
Process Improvements
Q & A
Q. What are the typical synthetic routes for (4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Coupling reactions between pyrazolo[1,5-a]pyridine derivatives and substituted piperazine intermediates under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) .
- Amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) to link the bromo-chlorobenzoyl moiety to the piperazine ring .
- Purification via column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling reactions), and catalyst loading (1–5 mol% Pd(PPh₃)₄) to maximize yield (typically 50–70%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- X-ray crystallography using SHELXL for refining crystal structures, with emphasis on resolving bond angles and torsional strain in the piperazine-pyrazole core .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity, particularly distinguishing between regioisomers in the pyrazolo[1,5-a]pyridine moiety .
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₂₀H₁₆BrClN₄O₂) and isotopic patterns .
Q. What computational methods are used to predict the compound’s physicochemical properties?
- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to model electronic distribution, polar surface area, and logP values (~3.5), which correlate with bioavailability .
- Molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases, GPCRs) using crystal structures from the Protein Data Bank .
Advanced Research Questions
Q. How can contradictory binding affinity data across different assays (e.g., SPR vs. ITC) be resolved for this compound?
- Assay validation : Ensure target protein purity (>90% via SDS-PAGE) and confirm binding buffer compatibility (e.g., avoid DMSO concentrations >1% in surface plasmon resonance (SPR)) .
- Data normalization : Use internal controls (e.g., reference inhibitors) to correct for nonspecific binding in fluorescence polarization assays .
- Orthogonal techniques : Cross-validate SPR results with isothermal titration calorimetry (ITC) to distinguish enthalpic vs. entropic contributions to binding .
Q. What strategies address low crystallinity during X-ray diffraction studies of this compound?
- Co-crystallization : Add small-molecule additives (e.g., hexafluoroisopropanol) to stabilize lattice packing .
- Cryogenic cooling : Use liquid nitrogen (100 K) to reduce thermal motion and improve resolution (<1.0 Å) .
- Twinned data analysis : Employ SHELXL’s TWIN/BASF commands to refine datasets with overlapping reflections .
Q. How can metabolic instability in hepatic microsome assays be mitigated during lead optimization?
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions (e.g., para to the piperazine nitrogen) .
- Prodrug design : Mask the amide group as an ester or carbamate to enhance stability in plasma .
- CYP450 inhibition screening : Identify off-target interactions using human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
